Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate
Overview
Description
Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate is a chemical compound with the molecular formula C12H11FO4. It is known for its unique structure, which includes a fluorine atom and two oxo groups attached to a benzenebutanoate backbone. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate typically involves the reaction of ethyl benzenebutanoate with fluorinating agents under controlled conditionsThe reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to ensure consistent quality and yield. The final product is purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups into hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate involves its interaction with specific molecular targets. The fluorine atom and oxo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate can be compared with other similar compounds, such as:
Ethyl 3-chloro-a,g-dioxo-benzenebutanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-bromo-a,g-dioxo-benzenebutanoate: Contains a bromine atom in place of fluorine.
Ethyl 3-iodo-a,g-dioxo-benzenebutanoate: Features an iodine atom instead of fluorine.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical behavior and reactivity.
Properties
IUPAC Name |
ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBMAIRNVYYQKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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